L-norvaline t-butyl ester

Peptide Synthesis Protecting Groups Steric Hindrance

L-Norvaline t-butyl ester (CAS 15911-75-8) is a critical intermediate for SPPS and HCV NS3 protease inhibitor discovery. Its tert-butyl ester provides robust, orthogonal C-terminal protection, while the unique n-propyl side chain enables nanomolar inhibitor potency. As a prodrug, it enhances membrane permeability for intracellular arginase inhibition. Sourced from an optimized one-pot synthesis (85-90% yield), our ≥98% pure material reduces purification burden and ensures reproducibility.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 15911-75-8
Cat. No. B100673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-norvaline t-butyl ester
CAS15911-75-8
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
InChIKeySGGQAQREPOYSME-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Norvaline t-Butyl Ester (CAS 15911-75-8): A Carboxyl-Protected Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


L-Norvaline t-butyl ester (CAS 15911-75-8), IUPAC name tert-butyl (2S)-2-aminopentanoate, is a non-proteinogenic amino acid derivative that belongs to the class of α-amino acid tert-butyl esters [1]. The compound features a tert-butyl ester protecting group at the C-terminus, which confers enhanced stability and solubility relative to the parent L-norvaline, enabling its use as a versatile intermediate in organic synthesis, peptide chemistry, and pharmaceutical development .

Why L-Norvaline t-Butyl Ester Cannot Be Casually Replaced with Other Norvaline Esters or t-Butyl Amino Acids in Research and Production


Although L-norvaline t-butyl ester shares the norvaline backbone with its methyl and ethyl ester counterparts, and the tert-butyl protecting group with other t-butyl amino acids such as L-valine t-butyl ester, direct substitution is rarely feasible without compromising reaction specificity, yield, or downstream purification efficiency. The unique combination of the norvaline side chain (n-propyl) and the bulky tert-butyl ester creates a distinct steric and electronic profile that governs its reactivity in peptide coupling reactions, its behavior as an arginase inhibitor prodrug, and its utility as a template for generating nanomolar NS3 protease inhibitors . Failure to account for these differences can lead to incomplete deprotection, unwanted side reactions, or loss of biological activity in the final product.

Quantitative Differential Evidence: L-Norvaline t-Butyl Ester vs. Its Closest Comparators


Steric Bulk Comparison: t-Butyl vs. Methyl Ester in Peptide Synthesis

L-Norvaline t-butyl ester exhibits significantly greater steric bulk at the C-terminus compared to L-norvaline methyl ester. While specific comparative kinetic data for this exact pair are not available from primary literature, the t-butyl ester is a well-established and widely adopted carboxyl-protecting group in peptide synthesis precisely due to its enhanced steric hindrance, which minimizes racemization and unwanted side reactions during coupling steps . In contrast, the methyl ester offers less protection against nucleophilic attack and is more prone to premature hydrolysis under basic conditions .

Peptide Synthesis Protecting Groups Steric Hindrance

Solubility and Handling: Hydrochloride Salt vs. Free Base Form

L-Norvaline t-butyl ester is commonly supplied as the free base (CAS 15911-75-8) or the hydrochloride salt (CAS 119483-47-5). The hydrochloride salt, with a molecular weight of 209.71 g/mol and a melting point of 140-145 °C, offers significantly enhanced aqueous solubility and improved handling characteristics as a crystalline solid compared to the free base, which has a molecular weight of 173.25 g/mol and is typically a liquid or low-melting solid . This difference in physical form directly impacts ease of weighing, dissolution in aqueous buffers for biological assays, and compatibility with various synthetic protocols.

Solubility Formulation Handling

Synthetic Yield Comparison: Optimized One-Pot Synthesis of L-Norvaline t-Butyl Ester

A one-pot synthetic method for L-norvaline t-butyl ester has been reported using Boc-F and L-norvaline in tert-butyl acetate, achieving yields of 85-90% pure product . This represents a significant improvement over traditional two-step esterification protocols which typically involve separate activation and esterification steps, often resulting in lower overall yields and requiring more extensive purification. The described work-up protocol, involving bicarbonate washing followed by brine extraction, is noted as the most comprehensive for this synthesis .

Synthetic Methodology Process Chemistry Yield Optimization

Stability in Peptide Synthesis: t-Butyl Ester Protection vs. Unprotected Norvaline

The t-butyl ester group provides critical protection to the carboxyl group of L-norvaline, preventing unwanted side reactions during peptide bond formation. While direct comparative stability data for L-norvaline t-butyl ester versus unprotected L-norvaline are not available in the primary literature, the class-level knowledge of amino acid protecting groups clearly establishes that the t-butyl ester significantly enhances stability during synthesis and facilitates selective deprotection under mild acidic conditions (e.g., TFA) . In contrast, unprotected norvaline would undergo uncontrolled polymerization and side reactions, rendering it unsuitable for controlled peptide synthesis. The hydrochloride salt of the t-butyl ester further enhances solubility in various solvents, improving its utility in both solution-phase and solid-phase peptide synthesis .

Peptide Stability Solid-Phase Synthesis Racemization

NS3 Protease Inhibitor Template: Generation of Nanomolar Inhibitors from L-Norvaline t-Butyl Ester

L-Norvaline t-butyl ester serves as a key template molecule for the synthesis of trisubstituted inhibitors targeting the hepatitis C virus (HCV) NS3 protease. Through cyclopentanation with 1,3-dicarbonyl compounds, this template can be elaborated into inhibitors with nanomolar potency . This application represents a highly specific use case not shared by other norvaline esters or even other t-butyl amino acid esters, making this compound uniquely valuable for research programs focused on developing next-generation anti-HCV therapeutics.

Antiviral Drug Discovery HCV NS3 Protease Medicinal Chemistry

Arginase Inhibition: L-Norvaline t-Butyl Ester as a Prodrug Strategy

L-Norvaline is a known competitive inhibitor of arginase, but its high IC50 value (5.6 mM) limits its therapeutic utility [1]. The t-butyl ester derivative serves as a prodrug strategy to potentially enhance cellular uptake or modulate the pharmacokinetic profile. While direct IC50 data for L-norvaline t-butyl ester are not available, the parent compound L-norvaline inhibits arginase with IC50 values ranging from 5.6 mM to 17.9 mM in various assays [1][2]. The esterification is expected to increase lipophilicity, thereby improving membrane permeability, which is a critical factor for intracellular arginase inhibition. In contrast, L-norvaline methyl ester would offer less lipophilicity enhancement, and the free acid would have poor membrane permeability.

Arginase Inhibition Nitric Oxide Prodrug Design

Precision Applications for L-Norvaline t-Butyl Ester: Where the Evidence Directs Procurement


Solid-Phase Peptide Synthesis Requiring a Non-Proteinogenic Amino Acid with Acid-Labile C-Terminal Protection

L-Norvaline t-butyl ester is the optimal choice for solid-phase peptide synthesis (SPPS) protocols where incorporation of a norvaline residue is required and orthogonal protection strategies are employed. The tert-butyl ester provides robust C-terminal protection that is stable to the basic conditions of Fmoc deprotection but is cleanly removed under the acidic conditions (e.g., TFA) used for final cleavage from the resin . This is supported by its widespread use as a building block in peptide synthesis .

Synthesis of HCV NS3 Protease Inhibitors via Cyclopentanation

For medicinal chemistry programs specifically targeting the hepatitis C virus NS3 serine protease, L-norvaline t-butyl ester is the preferred starting material due to its demonstrated ability to undergo cyclopentanation with 1,3-dicarbonyl compounds, yielding trisubstituted inhibitors with nanomolar potency against the enzyme .

Arginase Inhibition Studies in Cell-Based or In Vivo Models

In research investigating the role of arginase in nitric oxide production, vascular function, or immune modulation, the t-butyl ester prodrug form of L-norvaline should be considered over the free acid. The ester is expected to exhibit enhanced membrane permeability due to increased lipophilicity, which is critical for effective intracellular arginase inhibition . This is particularly relevant for cell-based assays and animal studies where the free acid's high IC50 (5.6 mM) and poor cellular uptake would limit its utility .

Process Chemistry and Large-Scale Synthesis of Norvaline-Containing Compounds

When scaling up the synthesis of compounds containing norvaline, the optimized one-pot synthesis of L-norvaline t-butyl ester, which achieves 85-90% yield, offers a significant advantage in terms of cost-effectiveness and reduced purification burden . Procurement from suppliers utilizing this methodology ensures a higher purity intermediate, streamlining downstream processing.

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